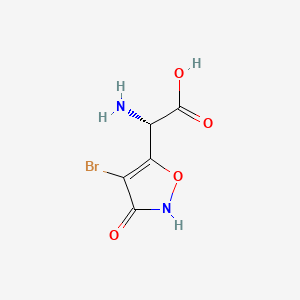

(S)-4-Bromo-homo-ibotenic acid

Overview

Description

(S)-4-Bromo-homo-ibotenic acid is a synthetic derivative of ibotenic acid, a naturally occurring compound found in certain mushrooms. This compound is of significant interest due to its potential applications in neuroscience and pharmacology. It is known for its ability to act as an agonist for certain glutamate receptors, which are crucial for synaptic transmission in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-homo-ibotenic acid typically involves the bromination of homo-ibotenic acid. The process begins with the preparation of homo-ibotenic acid, which can be synthesized from L-glutamic acid through a series of chemical reactions including esterification, cyclization, and oxidation. The bromination step is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Bromo-homo-ibotenic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding homo-ibotenic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Homo-ibotenic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Bromo-homo-ibotenic acid has several applications in scientific research:

Neuroscience: It is used to study the function of glutamate receptors in the brain. By acting as an agonist, it helps in understanding synaptic transmission and neuroplasticity.

Pharmacology: The compound is used in drug development to explore potential treatments for neurological disorders such as epilepsy and neurodegenerative diseases.

Chemistry: It serves as a model compound for studying the reactivity of brominated amino acids and their derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating neurotransmitter systems.

Mechanism of Action

(S)-4-Bromo-homo-ibotenic acid exerts its effects primarily through its interaction with glutamate receptors. It binds to these receptors, mimicking the action of the natural neurotransmitter glutamate. This binding leads to the activation of the receptors, resulting in increased synaptic transmission. The compound’s ability to selectively activate certain subtypes of glutamate receptors makes it a valuable tool for studying the molecular mechanisms underlying synaptic plasticity and excitotoxicity.

Comparison with Similar Compounds

Ibotenic Acid: The parent compound from which (S)-4-Bromo-homo-ibotenic acid is derived. It also acts as a glutamate receptor agonist but lacks the bromine atom.

Muscimol: A derivative of ibotenic acid that acts as a potent agonist for GABA receptors.

Kainic Acid: Another glutamate receptor agonist with a different structure but similar pharmacological effects.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its binding affinity and selectivity for certain glutamate receptor subtypes. This makes it a more potent and selective tool for studying glutamate receptor function compared to its parent compound, ibotenic acid.

Biological Activity

(S)-4-Bromo-homo-ibotenic acid is a synthetic derivative of ibotenic acid, primarily recognized for its significant biological activity as a glutamate receptor agonist. This compound has garnered attention for its potential applications in neuroscience, pharmacology, and medicinal chemistry. This article delves into the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Overview of this compound

This compound is structurally characterized by the presence of a bromine atom at the 4-position of the homo-ibotenic acid backbone. This modification enhances its binding affinity and selectivity for certain glutamate receptor subtypes compared to its parent compound, ibotenic acid .

The primary mechanism through which this compound exerts its biological effects is via interaction with glutamate receptors, particularly:

- NMDA Receptors : It acts as a potent agonist at NMDA receptors, which are crucial for synaptic plasticity and memory formation.

- Metabotropic Glutamate Receptors (mGluRs) : The compound selectively activates group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) mGluRs, influencing various neurological processes .

The binding of this compound to these receptors leads to increased synaptic transmission, which is vital for understanding neuroplasticity and excitotoxicity mechanisms.

Comparative Analysis with Related Compounds

| Compound | Structure | Receptor Activity | Unique Features |

|---|---|---|---|

| This compound | CHBrNO | NMDA, mGluR1/5, mGluR2/3 | Enhanced selectivity due to bromine |

| Ibotenic Acid | CHNO | NMDA, mGluR1/5, weak AMPA | Lacks bromine; less selective |

| Muscimol | CHNO | GABA A receptor agonist | Sedative effects |

| Kainic Acid | CHNO | NMDA, AMPA receptor agonist | Different structural properties |

This table illustrates how this compound stands out in terms of selectivity and potency relative to other glutamate receptor agonists.

Research Findings and Case Studies

- Neuroscience Applications : Studies have employed this compound to investigate synaptic transmission dynamics. Its agonistic properties at NMDA receptors have been pivotal in exploring mechanisms underlying learning and memory .

- Pharmacological Investigations : Research indicates that this compound may have therapeutic potential in treating neurological disorders such as epilepsy and neurodegenerative diseases due to its ability to modulate glutamatergic signaling pathways .

- Toxicological Studies : The neurotoxic effects associated with excessive activation of NMDA receptors have been documented. Understanding the balance between therapeutic effects and potential toxicity remains a critical focus of ongoing research .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromo-3-oxo-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O4/c6-1-3(2(7)5(10)11)12-8-4(1)9/h2H,7H2,(H,8,9)(H,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYHBLOHAXEOGC-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(ONC1=O)C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(ONC1=O)[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182989 | |

| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233513-34-2 | |

| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.